Superior Anti-Leukemic Efficacy of THZ-P1-2 Over Direct PI5P4K Inhibitor Comparators in Acute Lymphoblastic Leukemia (ALL) Models
In a head-to-head comparison in acute lymphoblastic leukemia (ALL) cell models, THZ-P1-2 demonstrated superior efficacy in reducing cell viability and inducing cell death compared to two other PI5P4K inhibitors, a131 (PIP4K-IN-a131) and CC260 [1]. While the study highlights THZ-P1-2 as the most effective inhibitor among the three, it also notes that THZ-P1-2 uniquely disrupts autophagic flux and inhibits the PI3K/AKT/mTOR pathway, a distinct molecular mechanism not observed with the other inhibitors [1].
| Evidence Dimension | Antileukemic Efficacy in ALL Cell Models |
|---|---|
| Target Compound Data | Most effective inhibitor, significant reduction in cell viability and metabolism, unique disruption of autophagic flux |
| Comparator Or Baseline | a131 (PIP4K-IN-a131) and CC260 |
| Quantified Difference | THZ-P1-2 > a131 and CC260; p < 0.05 for superior apoptosis and mitochondrial damage induction |
| Conditions | In vitro assays on acute lymphoblastic leukemia (ALL) cell lines |
Why This Matters
This provides quantitative evidence for selecting THZ-P1-2 over alternative PI5P4K inhibitors for research where maximal efficacy and a distinct mechanism of action are required.
- [1] Lima, K., Nogueira, F. L., Cipelli, M., Carvalho, M. F. L., Pereira-Martins, D. A., da Silva, W. F., ... & Machado-Neto, J. A. (2024). Potency and efficacy of pharmacological PIP4K2 inhibitors in acute lymphoblastic leukemia. European Journal of Pharmacology, 977, 176723. View Source
